molecular formula C10H12BrFN2O2 B582501 tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate CAS No. 1374651-93-0

tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate

Cat. No.: B582501
CAS No.: 1374651-93-0
M. Wt: 291.12
InChI Key: UPAOPDGTOQVOEK-UHFFFAOYSA-N
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Description

tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate: is a chemical compound with the molecular formula C10H12BrFN2O2 and a molecular weight of 291.12 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains functional groups such as bromine, fluorine, and carbamate. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate typically involves the following steps:

    Fluorination: The addition of a fluorine atom to the pyridine ring.

    Carbamate Formation: The reaction of the brominated and fluorinated pyridine with tert-butyl carbamate.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The reactions are typically carried out in inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.

    Oxidation Products: Oxidized derivatives of the pyridine ring.

    Reduction Products: Reduced forms of the pyridine ring.

    Hydrolysis Products: Amine and carbon dioxide.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential pharmaceutical agent due to its unique chemical structure and reactivity.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can participate in halogen bonding, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl 2-bromo-5-chloropyridin-4-ylcarbamate
  • tert-Butyl 2-bromo-5-iodopyridin-4-ylcarbamate
  • tert-Butyl 2-bromo-5-methylpyridin-4-ylcarbamate

Comparison:

  • tert-Butyl 2-bromo-5-fluoropyridin-4-ylcarbamate is unique due to the presence of a fluorine atom, which imparts distinct electronic and steric properties compared to chlorine, iodine, or methyl groups.
  • The fluorine atom can enhance the compound’s stability and reactivity, making it more suitable for certain chemical reactions and biological applications.

Properties

IUPAC Name

tert-butyl N-(2-bromo-5-fluoropyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-7-4-8(11)13-5-6(7)12/h4-5H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAOPDGTOQVOEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601148138
Record name Carbamic acid, N-(2-bromo-5-fluoro-4-pyridinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374651-93-0
Record name Carbamic acid, N-(2-bromo-5-fluoro-4-pyridinyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374651-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(2-bromo-5-fluoro-4-pyridinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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